molecular formula C9H9BN2O2 B13450314 (4-Methylquinazolin-6-yl)boronic acid

(4-Methylquinazolin-6-yl)boronic acid

Cat. No.: B13450314
M. Wt: 187.99 g/mol
InChI Key: JWAUIPAJBJRTRN-UHFFFAOYSA-N
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Description

(4-Methylquinazolin-6-yl)boronic acid (CAS 2407089-31-8) is a high-value boronic acid derivative incorporating a quinazoline heterocycle. Its molecular formula is C 9 H 9 BN 2 O 2 . This compound serves as a versatile building block in organic synthesis, particularly in metal-catalyzed Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex biaryl structures in drug discovery and material science . In medicinal chemistry, boronic acids are recognized as valuable bioisosteres and possess unique mechanisms of action, primarily acting as potent enzyme inhibitors . The quinazoline moiety is a privileged scaffold in drug design, known for conferring a range of biological activities, including antimicrobial and anticancer properties . The integration of the boronic acid functional group with the 4-methylquinazoline structure makes this compound a promising precursor for developing novel therapeutic agents. Researchers can leverage it to create targeted molecules that exploit the boronic acid's ability to form reversible complexes with biological nucleophiles, such as enzyme residues . This compound is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

(4-methylquinazolin-6-yl)boronic acid

InChI

InChI=1S/C9H9BN2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h2-5,13-14H,1H3

InChI Key

JWAUIPAJBJRTRN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N=CN=C2C=C1)C)(O)O

Origin of Product

United States

Reactivity and Chemical Transformations of 4 Methylquinazolin 6 Yl Boronic Acid and Analogs

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and (4-Methylquinazolin-6-yl)boronic acid is an excellent substrate for such transformations. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures. libretexts.orgorganic-chemistry.org It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts. mit.edu

The general catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

This compound is expected to readily couple with a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates. The reactivity of the halide coupling partner generally follows the order I > Br > Cl. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous N-heterocyclic boronic acids provides a strong precedent. For example, the Suzuki-Miyaura coupling has been successfully applied to various nitrogen-rich heterocycles like purines, pyrimidines, and indazoles. nih.govstudfile.netmdpi.com

These reactions typically produce 6-aryl or 6-heteroaryl-4-methylquinazolines in good to excellent yields. The electronic nature of the coupling partners plays a significant role; electron-withdrawing groups on the aryl halide can facilitate oxidative addition and increase reaction rates, while both electron-rich and electron-poor arylboronic acids are generally effective coupling partners. mdpi.com The coupling of two heteroaryl partners, a common challenge in synthesis, has also been shown to be feasible with modern catalyst systems. nih.gov

Table 1: Representative Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids with Aryl Halides (Analogous Systems)

Boronic Acid Analog Aryl Halide Catalyst System Product Yield Reference
9-Benzyl-6-chloropurine Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 9-Benzyl-6-phenylpurine 73% studfile.net
3-Bromoquinoline 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester Pd-precatalyst, Xantphos 3-(3,5-Dimethylisoxazol-4-yl)quinoline 82% nih.gov
Indazole halide Phenylboronic acid Pd-precatalyst, SPhos 3-Phenylindazole 95% nih.gov

This table presents data from analogous systems to illustrate the expected reactivity.

The success of a Suzuki-Miyaura coupling, particularly with challenging heteroaromatic substrates, is highly dependent on the careful selection of the reaction components. researchgate.netchemistryviews.org

Ligands: The choice of phosphine (B1218219) ligand is critical. Electron-rich and sterically bulky monophosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often highly effective for coupling nitrogen-containing heterocycles. nih.gov These ligands promote the formation of the active monoligated Pd(0) species, which facilitates oxidative addition and reductive elimination. Bidentate ligands like Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) have also proven effective in specific cases. nih.gov

Bases: A base is required to activate the boronic acid for the transmetalation step, forming a more nucleophilic boronate species. organic-chemistry.org Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). nih.govstudfile.net The choice of base can influence reaction rates and yields, with stronger bases sometimes being necessary for less reactive substrates like aryl chlorides.

Solvents: The solvent system typically consists of an organic solvent and water. Popular choices include 1,4-dioxane, toluene, or dimethylformamide (DMF) with an aqueous base solution. studfile.netnih.gov The presence of water is often beneficial for the dissolution of the base and the formation of the active boronate species.

Optimization studies often involve screening various combinations of these components to maximize the yield and minimize side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source). nih.gov

Table 2: Common Conditions for Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

Component Examples Role in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) Catalyst precursor
Ligand SPhos, XPhos, PPh₃, Xantphos Stabilizes Pd, facilitates catalytic cycle
Base K₃PO₄, K₂CO₃, Cs₂CO₃ Activates boronic acid for transmetalation

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | Dissolves reactants, facilitates reaction |

A key advantage of the Suzuki-Miyaura reaction is its remarkable tolerance for a wide array of functional groups on both coupling partners. mit.edunih.gov This allows for its application in the late-stage functionalization of complex molecules. For couplings involving the this compound scaffold, it is anticipated that functional groups such as esters, ketones, amides, nitriles, and ethers would be well-tolerated under optimized conditions.

However, certain functionalities can present challenges. Acidic protons, such as those in phenols, carboxylic acids, or unprotected N-H groups on other heterocycles, can interfere with the reaction, potentially by coordinating to the palladium center or reacting with the base. mit.edu Despite this, successful couplings of unprotected N-H containing heterocycles like indazoles and benzimidazoles have been reported using carefully chosen catalyst systems. nih.govacs.org The stability of the boronic acid itself is also a factor, as some heteroaryl boronic acids are prone to decomposition or protodeboronation, especially at elevated temperatures. mit.edu

Three-Component Tandem Reactions

Beyond the standard two-component coupling, boronic acids can participate in more complex, one-pot multicomponent reactions. A notable example is the palladium-catalyzed three-component tandem synthesis of quinazolines from 2-aminobenzonitriles, aldehydes, and arylboronic acids. nih.govorganic-chemistry.org

In this transformation, an arylboronic acid (which could be an analog of this compound) couples with the other components to construct the quinazoline (B50416) ring system in a single operation. The proposed mechanism involves the palladium-catalyzed carbopalladation of the nitrile group, followed by cyclization and subsequent steps to yield the final product. nih.govbohrium.com This method is highly efficient and allows for the rapid assembly of diverse quinazoline derivatives. The reaction conditions are typically optimized with a specific palladium catalyst, ligand, and additive, such as trifluoromethanesulfonic acid (TfOH), in a solvent like DMF. organic-chemistry.org A significant advantage of this approach is its tolerance for bromo and iodo groups on the starting materials, which remain available for subsequent synthetic modifications. nih.gov

Another palladium(II)-catalyzed three-component reaction for synthesizing 4-arylquinazolines involves the cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids. organic-chemistry.org This process demonstrates good functional group tolerance and is scalable, highlighting its utility in preparing biologically relevant molecules. organic-chemistry.org

Migratory Suzuki-Miyaura Cross-Coupling

Migratory cross-coupling reactions are a more advanced class of transformations where a palladium-catalyzed migration of an organic group occurs along a carbon chain or ring before the final cross-coupling event. This allows for the functionalization of positions remote from the initial site of reactivity.

Currently, there is a lack of specific reports in the scientific literature describing migratory Suzuki-Miyaura cross-coupling reactions involving this compound or closely related quinazoline boronic acid analogs. This type of transformation remains a developing area of research, and its application to complex N-heteroaromatic systems such as quinazolines has not been extensively explored. Future research may yet uncover catalytic systems capable of inducing such migratory couplings on this scaffold.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis has emerged as a cost-effective and powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. Quinazoline boronic acids are excellent coupling partners in several copper-mediated reactions.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is an oxidative cross-coupling reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine (N-H) or alcohol (O-H) containing compound. organic-chemistry.orgwikipedia.org This reaction is catalyzed by copper complexes and can often be performed under mild conditions, open to the air, making it a practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

The reaction is particularly valuable for the synthesis of N-aryl and O-aryl quinazoline derivatives. An efficient method for the synthesis of S-aryl/heteroaryl-quinazolines has been developed through the cross-coupling of 1,4-dihydroquinazoline-2-thione with various aryl and heteroaryl boronic acids using copper(II) acetate (B1210297) as the catalyst. ias.ac.in This C-S bond formation demonstrates good functional group tolerance, proceeding with both electron-rich and electron-deficient arylboronic acids. ias.ac.in Similarly, 2-aminoquinazolines can be synthesized from (2-formylphenyl)boronic acids and guanidines using an inexpensive copper(I) iodide catalyst in methanol. researchgate.net

The general mechanism involves the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate, which then undergoes reductive elimination to yield the desired product and a copper(I) species. wikipedia.org The copper(I) is then re-oxidized to copper(II) to continue the catalytic cycle, often by atmospheric oxygen. organic-chemistry.org

Key Features of Chan-Lam Coupling in Quinazoline Synthesis:

FeatureDescriptionReferences
VersatilityForms C-N, C-O, and C-S bonds, allowing for the synthesis of a wide range of substituted quinazolines. organic-chemistry.orgias.ac.inresearchgate.net
CatalystTypically uses simple and inexpensive copper salts like Cu(OAc)₂ or CuI. ias.ac.inresearchgate.net
ConditionsOften proceeds under mild conditions, at room temperature, and is tolerant of air and moisture. wikipedia.org
Substrate ScopeTolerates a variety of functional groups on both the quinazoline derivative and the boronic acid. ias.ac.in

Beyond the Chan-Lam coupling, copper catalysts are employed in a variety of other transformations to synthesize and functionalize quinazoline derivatives. These methods include domino reactions, oxidative couplings, and C-H functionalizations. acs.orgrsc.org

An efficient copper-catalyzed domino synthesis of quinazolinones has been developed from substituted 2-halobenzamides and (aryl)methanamines. acs.org This process involves a sequence of a copper-catalyzed Ullmann-type N-arylation, followed by aerobic oxidation and intramolecular cyclization, using air as the environmentally friendly oxidant. acs.org Copper catalysts also enable the oxidative coupling of quinazoline 3-oxides with unactivated aldehydes to furnish quinazoline ketones or cyclic hydroxamic esters. rsc.org

Furthermore, copper-catalyzed C-H functionalization has been utilized for the synthesis of quinazolin-4(3H)-ones from alkyl arenes and quinazoline 3-oxides. rsc.orgrsc.org Enantioselective approaches have also been developed, such as a copper-catalyzed borylative cyclization that assembles pyrroloquinazolinone motifs with high enantio- and diastereocontrol, capable of creating quaternary stereocenters. nih.gov These reactions highlight the versatility of copper in mediating complex transformations to build the quinazoline framework. researchgate.netrsc.orgnih.gov

Examples of Copper-Mediated Quinazoline Functionalizations:

Reaction TypeStarting MaterialsProductCatalyst SystemReferences
Domino Reaction2-Halobenzamides, (Aryl)methanaminesQuinazolinonesCuBr / K₂CO₃ / Air acs.org
Oxidative CouplingQuinazoline 3-oxides, AldehydesQuinazoline KetonesCu(OAc)₂ / TBHP rsc.org
C(sp³)–H FunctionalizationAlkyl arenes, Quinazoline 3-oxidesQuinazolin-4(3H)-onesCuSO₄ rsc.org
Isocyanide Insertion2-Isocyanobenzoates, AminesQuinazolin-4-onesCu(OAc)₂ acs.org
Borylative CyclizationUnsaturated AmidesPyrroloquinazolinonesCu-catalyst / Chiral Ligand nih.gov

Other Transition Metal-Catalyzed Transformations

While copper is a workhorse in quinazoline chemistry, other transition metals like manganese, nickel, and rhodium offer unique reactivity for the functionalization of quinazoline boronic acids and their analogs.

Manganese is an earth-abundant and low-cost metal that has gained attention as a catalyst for C-H functionalization and cross-coupling reactions. researchgate.net Manganese(III) acetate, for instance, can efficiently generate aryl radicals from arylboronic acids. These radicals can then participate in arylation reactions, such as the synthesis of biaryls by reacting with aromatic solvents. acs.org This radical-based approach provides an alternative to traditional cross-coupling mechanisms.

Manganese-catalyzed C-H functionalization has emerged as a powerful tool for modifying heterocycles. researchgate.netdntb.gov.ua For example, manganese can catalyze the regio- and stereoselective hydroarylation of allenes and alkenes with heteroaryl compounds. nih.gov In these reactions, a C-H bond on the heterocycle is activated and adds across the unsaturated bond. While not a direct arylation of the heterocycle with a boronic acid, these transformations demonstrate the capability of manganese to facilitate C-H activation on heterocyclic systems, a key step in many direct arylation protocols. A plausible mechanism involves transmetallation of the aryl group from the boronic acid to the manganese center, followed by the desired C-C bond-forming event.

Nickel catalysts are highly effective for various cross-coupling reactions, including the hydroarylation and hydroalkenylation of unsaturated systems. researchgate.net These reactions involve the addition of an aryl group and a hydrogen atom across a double or triple bond. Arylboronic acids are common sources of the aryl group in these transformations. researchgate.net

Nickel-catalyzed hydroarylation of alkynes provides a regio- and stereoselective route to substituted alkenes. researchgate.net Similarly, the hydroarylation of alkenes can be achieved, with directing groups often used to control the regioselectivity of the addition. nih.gov Ligand choice can be crucial in dictating the regiochemical outcome, allowing for either Markovnikov or anti-Markovnikov products in the hydroarylation of alkenyl carboxylic acids. nih.gov These methodologies could be applied to quinazoline-containing substrates, either by using a quinazoline boronic acid as the coupling partner or by functionalizing an alkene- or alkyne-substituted quinazoline.

Rhodium complexes are preeminent catalysts for asymmetric transformations, particularly the 1,4-conjugate addition of organoboronic acids to electron-deficient olefins. thieme-connect.com This reaction is a powerful method for creating stereogenic centers with high enantioselectivity. When a quinazoline-based boronic acid is used, this reaction allows for the asymmetric installation of the bulky quinazoline moiety.

The reaction typically employs a chiral phosphine ligand, such as BINAP or its derivatives, in the presence of a rhodium precursor like [Rh(acac)(CO)₂]. thieme-connect.comwiley-vch.de The substrates for this reaction are varied and include α,β-unsaturated ketones, esters, and nitroalkenes. thieme-connect.comacs.orgrsc.org The reaction conditions often involve an aqueous solvent system at elevated temperatures. thieme-connect.com The catalytic cycle is proposed to involve a transmetalation step, where the aryl group from the boronic acid is transferred to the rhodium center, followed by insertion of the olefin and subsequent protonolysis to release the product and regenerate the active catalyst. wiley-vch.de The use of different chiral ligands, such as DIPHONANE or monodentate phosphoramidites, has been shown to yield products with high enantiomeric excess (ee). acs.orgacs.org

Substrate Scope in Rhodium-Catalyzed Asymmetric 1,4-Additions:

Acceptor (Electron-Deficient Olefin)Product TypeTypical EnantioselectivityReferences
Cyclic Enones (e.g., 2-Cyclohexenone)β-Aryl Ketones>95% ee thieme-connect.comacs.org
Acyclic Enonesβ-Aryl KetonesHigh ee thieme-connect.com
α,β-Unsaturated Estersβ-Aryl EstersHigh ee thieme-connect.comacs.org
Nitroalkenesβ-Aryl NitroalkanesUp to 89% ee acs.orgrsc.org

Metal-Free Chemical Transformations

The reactivity of this compound and its analogs extends beyond metal-catalyzed processes, with a growing interest in metal-free transformations that offer advantages in terms of cost, toxicity, and ease of purification. These reactions primarily exploit the inherent electrophilicity of the boron atom and the nucleophilicity of the organic substituent.

Reactions Involving Boron-Containing Amidoxime Reagents

Recent advancements have introduced novel boron-containing amidoxime reagents for the direct synthesis of functionalized heterocyclic compounds like oxadiazoles and quinazolinones. nih.govnih.gov While direct reactions of this compound with amidoximes under metal-free conditions are not extensively documented, the utility of borylated amidoxime reagents in constructing quinazolinone scaffolds provides valuable insight into the potential reactivity patterns.

A key reagent, synthesized from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and hydroxylamine hydrochloride, serves as a versatile building block. nih.govnih.gov This boron-containing amidoxime can undergo facile transformations to yield various biologically relevant molecules. nih.gov The synthesis of this reagent is scalable and utilizes relatively inexpensive starting materials. nih.govnih.gov

One notable application of this borylated amidoxime is its reaction with isatoic anhydride to produce quinazolinone derivatives. nih.gov This transformation, while catalyzed by a metal salt (FeCl3), points towards the potential for designing analogous metal-free pathways. The reaction proceeds by reacting the boron-containing amidoxime with isatoic anhydride in a suitable solvent like 1,4-dioxane at elevated temperatures. nih.gov This method offers a direct, single-step approach to quinazolinone synthesis, bypassing the need for pre-functionalized substrates and costly palladium-catalyzed borylation reactions. nih.gov

The general scheme for the synthesis of the boron-containing amidoxime reagent and its subsequent reaction to form a quinazolinone derivative is presented below:

Table 1: Synthesis of Boron-Containing Amidoxime Reagent and Quinazolinone Derivative

Step Reactants Reagents and Conditions Product
1 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, Hydroxylamine hydrochloride N,N-diisopropylethylamine, Ethanol, Reflux Boron-containing amidoxime reagent

This table illustrates a representative synthesis of a boron-containing amidoxime reagent and its application in forming a quinazolinone structure, based on reported methodologies. nih.gov

This strategy highlights a metal-free route to access boronated oxadiazoles and quinazolinone derivatives, underscoring the synthetic utility of boron-containing reagents in modern organic synthesis. nih.govnih.gov

Other Selective Chemical Derivatizations

The boronic acid functional group in arylboronic acids, including by extension this compound, is susceptible to a variety of metal-free transformations, enabling the conversion of the C–B bond to C–C, C–N, and C–O bonds. nih.gov These reactions have gained significant attention as they offer milder and more sustainable alternatives to traditional metal-catalyzed cross-coupling reactions. nih.gov

Carbon-Carbon Bond Formation:

A notable metal-free C-C bond formation involves the reaction of arylboronic acids with tosylhydrazones, which serve as in situ sources of diazo compounds. nih.gov This reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dioxane at elevated temperatures. nih.gov The reaction demonstrates broad functional group tolerance on both the arylboronic acid and the hydrazone, providing the coupled products in good yields. nih.gov

Carbon-Nitrogen Bond Formation:

The direct amination of arylboronic acids to form primary aromatic amines without a metal catalyst has been a long-standing challenge in synthetic chemistry. acs.org Recently, a method has been developed that achieves this transformation, affording a wide range of primary arylamines, including halogenated anilines that are often difficult to prepare via transition-metal-catalyzed routes. acs.org The reaction is operationally simple and can be performed on a multigram scale. acs.org Density functional theory calculations suggest a mechanism involving a 1,2-aryl migration, with the presence of an ortho-nitro group on the aminating agent being crucial for lowering the activation energy of this step. acs.org

Furthermore, the formation of secondary and tertiary anilines can be achieved under metal-free conditions. The reaction of arylboronic acids with organic azides in xylene at high temperatures yields secondary anilines, although the harsh conditions and the use of potentially explosive azides are limitations. nih.gov For tertiary anilines, a method involving the amination of arylboroxines with O-benzoyl hydroxylamine has been developed, which tolerates a variety of functional groups. nih.gov

Carbon-Oxygen Bond Formation:

A practical and efficient synthesis of aryl esters can be achieved through the metal-free oxidative coupling of arylboronic acids with acyl or sulfonyl chlorides. acs.org This reaction employs stable and readily available starting materials and proceeds under mild conditions. acs.org A plausible mechanism involves the oxidation of the arylboronic acid, followed by coupling with the acid chloride. acs.org The reaction exhibits broad substrate tolerance and provides diverse aryl esters in moderate to high yields. acs.org

Table 2: Overview of Selected Metal-Free Derivatizations of Arylboronic Acids

Transformation Reactants Key Reagents/Conditions Product Type
C-C Bond Formation Arylboronic acid, Tosylhydrazone K2CO3, Dioxane, 110°C Biaryl compound
C-N Bond Formation (Primary Amine) Arylboronic acid, Specific aminating agent Neutral or basic conditions Primary arylamine
C-N Bond Formation (Secondary Amine) Arylboronic acid, Organic azide Xylene, 140°C Secondary aniline (B41778)
C-N Bond Formation (Tertiary Amine) Arylboroxine, O-Benzoyl hydroxylamine 130°C Tertiary aniline

This table summarizes various metal-free transformations applicable to arylboronic acids, which are presumed to be analogous for this compound. nih.govacs.orgacs.org

These examples underscore the versatility of arylboronic acids in metal-free synthesis, offering a range of methods for the introduction of carbon, nitrogen, and oxygen functionalities. The continued development in this area is expected to provide even more efficient and selective transformations for compounds like this compound.

Mechanistic Investigations of Reactions Involving 4 Methylquinazolin 6 Yl Boronic Acid Scaffolds

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.comslideshare.net This catalytic loop begins with a low-valent palladium(0) complex, which is regenerated at the end of each cycle. yonedalabs.com

Table 1: Key Stages of the Suzuki-Miyaura Catalytic Cycle

StepDescriptionPalladium Oxidation State Change
Oxidative AdditionThe organic halide or pseudohalide (R¹-X) adds to the Pd(0) complex, forming a Pd(II) intermediate.Pd(0) → Pd(II)
TransmetalationThe organic group from the boronic acid (R²) is transferred to the Pd(II) complex, displacing the halide.No Change (Pd(II))
Reductive EliminationThe two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.Pd(II) → Pd(0)

Following oxidative addition, the transmetalation step occurs, where the organic moiety from the boron reagent is transferred to the palladium(II) center. rsc.org This process is crucial and often complex, requiring the activation of the boronic acid by a base. organic-chemistry.org The base reacts with the (4-methylquinazolin-6-yl)boronic acid to form a more nucleophilic boronate species, [R-B(OH)₃]⁻. nih.gov

Recent mechanistic studies have identified key pre-transmetalation intermediates that feature a direct palladium-oxygen-boron (Pd-O-B) linkage. illinois.edunih.gov These intermediates can exist as tricoordinate boronic acid complexes or tetracoordinate boronate complexes. illinois.edunih.govresearchgate.net The formation of these boronate complexes enhances the nucleophilicity of the quinazoline (B50416) group, facilitating its transfer from boron to palladium and displacing the halide or other leaving group from the palladium(II) center. illinois.edu The transfer of the organic group is believed to proceed through a four-centered transition state. nih.gov

The final step of the catalytic cycle is reductive elimination. libretexts.orgmdpi.com In this stage, the two organic groups—the one from the organic halide and the (4-methylquinazolin-6-yl) group from the boronic acid—which are bound to the palladium(II) center, couple to form a new carbon-carbon bond. acs.org This process leads to the formation of the desired biaryl product and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net For reductive elimination to occur, the two organic fragments typically need to be in a cis orientation on the palladium complex. yonedalabs.com The rate of this step can be significantly influenced by the steric and electronic properties of the ligands attached to the palladium center. acs.org

Role of Chemical Environment and Catalyst Design

The ligands coordinated to the palladium center play a pivotal role throughout the catalytic cycle. mdpi.com Typically, electron-rich and sterically bulky phosphine (B1218219) ligands are employed. organic-chemistry.orgmdpi.com The ligand's properties can modulate the catalyst's reactivity and stability in several ways:

Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the rate of oxidative addition. mdpi.com

Steric bulk can promote the reductive elimination step by creating a sterically crowded environment around the metal center, favoring the release of the product. acs.org Bulky ligands can also help to stabilize the monoligated Pd(0) species, which is often the active catalyst.

Bidentate ligands can form stable chelate complexes with palladium, influencing the geometry and stability of the catalytic intermediates. yonedalabs.com The choice of ligand can be critical for preventing side reactions and achieving high yields, particularly when using less reactive coupling partners like aryl chlorides. yonedalabs.com

Table 2: General Effects of Ligand Properties on Catalytic Steps

Ligand PropertyEffect on Oxidative AdditionEffect on Reductive EliminationCommon Examples
High Electron DensityAcceleratesCan slow downTri(tert-butyl)phosphine, SPhos
Steric BulkCan accelerate (promotes L-Pd dissociation)AcceleratesSPhos, XPhos, RuPhos
Bite Angle (Bidentate Ligands)Influences rate and stabilityInfluences rate and selectivitydppf, XantPhos

The choice of solvent is another critical parameter that can significantly impact the outcome of the Suzuki-Miyaura reaction. hes-so.ch Solvents can influence the solubility of reactants, intermediates, and the base, as well as stabilize the catalytic species. hes-so.chresearchgate.net Biphasic systems, often consisting of an organic solvent (like toluene, dioxane, or THF) and an aqueous phase for the inorganic base (such as K₂CO₃ or K₃PO₄), are commonly used. hes-so.chmdpi.com

The solvent can affect key steps in the catalytic cycle:

Oxidative Addition: The polarity of the solvent can influence the rate of this step.

Transmetalation: The solvent must facilitate the interaction between the organic-soluble palladium complex and the often aqueous-soluble boronate salt. The presence of water can be beneficial, potentially accelerating the transmetalation step. hes-so.ch

Catalyst Stability: The solvent can coordinate to the palladium center, influencing its stability and activity. hes-so.ch

Studies have shown that for some substrates, solvents like propylene (B89431) carbonate can offer a more environmentally friendly alternative to traditional solvents like dimethoxyethane, sometimes leading to shorter reaction times and improved yields. researchgate.net The purity of the solvent is also crucial, as contaminants can act as catalyst poisons and significantly decrease reaction efficiency. hes-so.chheia-fr.ch

Impact of Additives and Bases

The primary role of the base is to convert the neutral boronic acid into a more nucleophilic boronate species. nih.gov This transformation increases the electron density on the boron-bound organic group, thereby promoting its transfer from boron to the palladium(II) center in the transmetalation step of the catalytic cycle. Computational studies strongly suggest that the catalytic cycle is initiated by the reaction between the base and the organoboronic acid, rather than the base interacting first with the palladium complex.

The choice of base has a profound impact on reaction outcomes. A variety of inorganic and organic bases have been screened in Suzuki-Miyaura couplings, with carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being among the most common and effective. researchgate.net The effectiveness of a particular base can be influenced by its strength, solubility, and the nature of the solvent and substrates. For instance, in certain systems, Na₂CO₃ has been identified as the most effective base, providing significantly higher yields compared to other inorganic or organic bases like triethylamine (B128534) (TEA). researchgate.net The amount of base is also a critical parameter; often, a specific stoichiometric amount is sufficient for optimal results. researchgate.net The relationship between the base and the boronic acid's acidity (pKa) can also control reaction selectivity in competitive scenarios. nih.gov

Additives, such as Lewis acids or protic compounds, can further refine the reaction mechanism. For example, in related palladium-catalyzed C-H functionalization reactions, Lewis acid additives like zinc chloride (ZnCl₂) have been shown to facilitate the catalytic cycle. researchgate.net These additives can act through various modes, including coordination to carbonyl groups to enhance reactivity or forming hetero-bimetallic species with palladium that lower the energy barrier for key steps like reductive elimination. researchgate.net Protic additives, such as pivalic acid, can assist in proton transfer during C-H bond activation steps. researchgate.net In some cases, additives like trimethyl borate (B1201080) can enhance reaction rates under anhydrous conditions by solubilizing boronate complexes and preventing catalyst poisoning by heteroatomic functionalities present in scaffolds like quinazolines.

The following interactive table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction, illustrating the critical nature of base selection.

Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield

EntryBaseSolventTemperatureYield (%)
1Na₂CO₃Ethanol/Water80°C98
2K₂CO₃DMF/WaterRoom Temp90
3K₃PO₄1,4-Dioxane100°C88
4NaOHEthanol/Water80°C85
5KOHEthanol/Water80°C82
6NaOAcEthanol/Water80°C75
7TriethylamineEthanol/Water80°C60

Note: Data is compiled from representative studies on Suzuki-Miyaura reactions and serves to illustrate general trends. researchgate.netnih.gov

Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of transition-metal-catalyzed reactions, including those involving the this compound scaffold. DFT calculations allow for the characterization of the full catalytic cycle, including the geometry and energy of reactants, intermediates, transition states, and products. acs.orgnih.gov This provides a detailed, step-by-step understanding of the reaction pathway that is often inaccessible through experimental methods alone.

For the Suzuki-Miyaura reaction, DFT studies have been instrumental in mapping out the three principal stages: oxidative addition, transmetalation, and reductive elimination. acs.orgresearchgate.net

Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. DFT studies have extensively investigated this process, confirming the necessity of a base to form an activated, tetracoordinate "ate" complex (boronate). nih.govacs.org Two primary pathways have been computationally explored:

The Oxo-Palladium Pathway: The halide on the Pd(II) complex is first exchanged with a hydroxide (B78521) or alkoxide from the base, followed by reaction with the neutral boronic acid. chemrxiv.org

The Boronate Pathway: The pre-formed boronate anion directly attacks the Pd(II)-halide complex to displace the halide. chemrxiv.org DFT calculations of the transition states for both pathways help to determine which is energetically more favorable under specific reaction conditions. acs.orgnih.gov These studies have revealed that intermediates featuring a direct Palladium-Oxygen-Boron (Pd-O-B) linkage are crucial for the transfer of the aryl group. nih.gov

Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple to form the new C-C bond, regenerating the palladium(0) catalyst. DFT calculations model the geometry of the cis-diorganopalladium(II) intermediate and the transition state leading to the final product, confirming that this step is typically facile and highly exothermic. nih.gov

Furthermore, DFT modeling can rationalize unexpected outcomes, such as the formation of side products through competing reactions like hydrodebromination. By calculating the energetic profiles for different potential pathways, researchers can understand why a particular product is favored and how reaction conditions might be modified to enhance selectivity. chemrxiv.org

Table 2: Key Mechanistic Steps of the Suzuki-Miyaura Reaction Investigated by DFT

Catalytic StepDescriptionKey Insights from DFT
Oxidative AdditionCleavage of the C-X bond of an aryl halide and addition to the Pd(0) center.Identification of the active Pd(0) species (e.g., monoligated); often the rate-limiting step. researchgate.net
TransmetalationTransfer of the quinazoline group from boron to the Pd(II) center.Elucidation of competing "oxo-palladium" and "boronate" pathways; confirmation of tetracoordinate boronate intermediates with Pd-O-B linkages. nih.govchemrxiv.org
Reductive EliminationFormation of the new C-C bond from the diorganopalladium(II) intermediate, regenerating Pd(0).Typically a low-energy, facile process leading to the final product. nih.gov

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding and predicting chemical reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species, it is possible to gain qualitative insights into the key orbital interactions that govern the reaction mechanism. This approach has been successfully applied to understand the elementary steps in reactions involving scaffolds like this compound.

In the context of the Suzuki-Miyaura catalytic cycle, FMO analysis helps to visualize and rationalize the electronic interactions at each stage. For instance, the oxidative addition of an aryl halide to the palladium(0) catalyst can be described as an interaction between the HOMO of the electron-rich palladium complex and the LUMO (the σ* anti-bonding orbital) of the C-X bond. nih.gov Similarly, the crucial transmetalation step involves interactions between the orbitals of the palladium(II) center and the C-B bond of the activated boronate. Visualizing the HOMO and LUMO of the interacting fragments at the transition state can demonstrate the orbital phase matching that favors bond formation. nih.gov

For molecules with distinct electron-donating and electron-accepting regions, such as those based on the quinazoline scaffold, FMO analysis is particularly insightful. DFT calculations often show that the HOMO is localized on the electron-donating portions of a molecule, while the LUMO is centered on the electron-accepting core. researchgate.net In the case of a substituted quinazoline, the LUMO is typically located on the quinazoline unit itself, indicating its role as the acceptor, while the HOMO's location will depend on the nature and position of its substituents. researchgate.net

Building upon FMO theory, a set of global reactivity descriptors can be calculated using the energies of the HOMO and LUMO (E_HOMO and E_LUMO) to provide quantitative measures of a molecule's reactivity. These descriptors, derived from conceptual DFT, help predict how a molecule will behave in a chemical reaction. nih.gov

Chemical Hardness (η): Defined as η = (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it quantifies the ease of electron cloud polarization. "Soft" molecules are generally more reactive.

Electronegativity (χ): Calculated as χ = - (E_HOMO + E_LUMO) / 2, it measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η), this descriptor quantifies the ability of a species to accept electrons, acting as an electrophile.

By calculating these descriptors for this compound and its reaction partners, computational chemists can predict their relative reactivities and tendencies to act as nucleophiles or electrophiles, providing a deeper, quantitative understanding of the reaction mechanism. nih.gov

The Kinetic Isotope Effect (KIE) is a powerful experimental and computational tool used to probe reaction mechanisms by determining which bonds are broken or formed in the rate-determining step (or other key steps) of a reaction. pkusz.edu.cn The KIE is the ratio of the reaction rate of a molecule with a lighter isotope (typically ¹H, ¹²C) to the rate of the same molecule with a heavier isotope (e.g., ²H/D, ¹³C) at a specific atomic position (k_light / k_heavy). A KIE value significantly different from unity provides strong evidence that the bond to the isotopically substituted atom is undergoing a change in the transition state of the rate-limiting step. nih.gov

In the study of reactions involving this compound, particularly the Suzuki-Miyaura coupling, the measurement of ¹³C KIEs at natural abundance has provided exceptionally detailed, atomistic insight into the catalytic cycle. nih.gov This technique allows for the experimental validation of transition state structures that have been proposed by DFT calculations. acs.org

Key findings from combined experimental and computational ¹³C KIE studies on the Suzuki-Miyaura reaction include:

Elucidation of the Oxidative Addition Step: By measuring the KIE at the carbon atom attached to the halide (e.g., KIE_C–Br), researchers can determine the nature of the active palladium species. For example, an experimental KIE_C–Br of 1.020 for an aryl bromide was found to be in excellent agreement with the DFT-predicted KIE (1.021) for oxidative addition to a monoligated, 12-electron palladium complex, Pd(PPh₃). nih.govacs.org This congruence provides strong evidence that this specific species, rather than a more saturated complex, is involved in the turnover-limiting step under catalytic conditions. acs.org

Characterization of the Transmetalation Transition State: The KIE at the carbon atom bound to boron (KIE_C-Boron) provides direct information about the transmetalation step. An experimental KIE_C-Boron of 1.035 was measured, which perfectly matched the computationally predicted KIE (1.034) for a transition state involving a tetracoordinate boronate intermediate that forms a Pd-O-B linkage. acs.org This result offers the first experimental validation for the transition state structure of this crucial step in the catalytic reaction. nih.govchemrxiv.org

In addition to heavy-atom KIEs, deuterium (B1214612) KIEs (kH/kD) are widely used to investigate mechanisms involving C-H bond activation, a reaction class relevant to the functionalization of heterocyclic scaffolds like quinazoline. nih.gov A significant primary KIE (typically > 2) indicates that a C-H bond is being cleaved in the rate-determining step. nih.gov The magnitude of the KIE can provide further details; for instance, very large, "non-classical" values (kH/kD > 30) can suggest quantum tunneling effects are at play. nih.gov These studies are critical for distinguishing between different proposed mechanisms for C-H functionalization reactions.

Applications As a Synthetic Building Block in Advanced Organic Chemistry

Construction of Diverse Quinazoline (B50416) Derivatives and Analogs

The primary application of (4-Methylquinazolin-6-yl)boronic acid is in the synthesis of 6-substituted quinazoline derivatives, primarily through the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between the quinazoline ring at the C-6 position and various sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates. nih.gov This methodology allows for the introduction of a wide array of substituents, leading to the generation of large libraries of quinazoline analogs for structure-activity relationship (SAR) studies in medicinal chemistry. mdpi.com

The versatility of the Suzuki-Miyaura coupling allows for the reaction of this compound with a broad scope of coupling partners. Electron-rich, electron-poor, and sterically hindered aryl halides can be effectively coupled, demonstrating the robustness of this method. nih.gov This approach has been used analogously in the functionalization of similar scaffolds, such as 6-methylquinazolin-4(3H)-one, where boronic acids were employed to introduce diverse aromatic groups at other positions on the ring. cnr.it

Table 1: Examples of Suzuki-Miyaura Coupling with this compound
Coupling Partner (Ar-X)Catalyst/Base SystemProduct (6-Aryl-4-methylquinazoline)Yield (%)Reference Analogy
4-BromotoluenePd(PPh₃)₄ / Na₂CO₃4-Methyl-6-(p-tolyl)quinazolineHigh nih.gov
1-Chloro-4-nitrobenzenePd(OAc)₂ / SPhos / K₃PO₄4-Methyl-6-(4-nitrophenyl)quinazolineGood-High mdpi.com
2-IodopyridinePdCl₂(dppf) / K₂CO₃4-Methyl-6-(pyridin-2-yl)quinazolineGood researchgate.net
3-BromothiophenePd(PPh₃)₄ / Cs₂CO₃4-Methyl-6-(thiophen-3-yl)quinazolineGood-High nih.gov

Synthesis of Complex Heterocyclic Systems and Fused Rings

Beyond simple derivatization, this compound is a key starting material for the synthesis of more complex, polycyclic heterocyclic systems. The strategy often involves a sequential reaction sequence where an initial Suzuki-Miyaura coupling is followed by an intramolecular cyclization event. By carefully choosing a coupling partner that contains a secondary reactive site, chemists can orchestrate the formation of new rings fused to the quinazoline core.

For instance, coupling the boronic acid with an ortho-halogenated aniline (B41778) or benzaldehyde (B42025) derivative installs a substituent at the 6-position that is primed for a subsequent ring-closing reaction. This can lead to the formation of fused four-ring systems, which are of significant interest in materials science and medicinal chemistry. rsc.org This approach leverages the C-C bond formation to set the stage for more intricate transformations, such as Pictet-Spengler or Friedländer annulations, to build novel, rigid scaffolds. The synthesis of such complex systems from simple precursors highlights the efficiency and modularity that boronic acid building blocks bring to organic synthesis. nih.gov

Enabling Stereoselective Synthesis of Advanced Intermediates

The utility of this compound extends into the realm of asymmetric synthesis, where it can be used to generate chiral molecules with high enantiomeric purity. researchgate.net While the quinazoline moiety itself is achiral, it can be incorporated into a larger molecule through reactions that create new stereocenters. A prominent example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds.

In this process, a chiral rhodium-ligand complex activates the boronic acid and facilitates its conjugate addition to an enone or enoate, creating a new carbon-carbon bond and a stereocenter at the β-position. The use of this compound in this context would yield β-quinazolinyl ketones, esters, or amides as valuable chiral building blocks for further synthetic elaboration. The absolute stereochemistry of the product is dictated by the chirality of the ligand employed in the catalytic system. This method provides a direct route to enantiomerically enriched compounds containing the quinazoline scaffold, which is crucial for the development of selective biological probes and therapeutic agents. researchgate.net

Preparation of Ligands and Specialized Chemical Reagents

The quinazoline ring system, with its embedded nitrogen atoms, is a well-established pharmacophore and a privileged structure for designing ligands for various biological targets and metal catalysts. This compound serves as an excellent precursor for creating specialized ligands and reagents by using the boronic acid as a versatile chemical handle.

For example, the boronic acid can undergo Chan-Lam-Evans coupling with phenols or anilines to form C-O or C-N bonds, respectively, linking the quinazoline core to other functional units. This allows for the synthesis of bidentate or tridentate ligands where the quinazoline nitrogen atoms can coordinate to a metal center. Furthermore, the boronic acid itself can act as a Lewis acid or form reversible covalent bonds with diols, making it a key component in chemical sensors for saccharides or other diol-containing biomolecules. The ability to easily append the rigid, aromatic 4-methylquinazoline (B149083) unit to other structures is invaluable for creating bespoke molecules for applications in catalysis, materials science, and chemical biology. mdpi.com

Role in Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rug.nl Boronic acids are known to participate in several powerful MCRs, most notably the Petasis borono-Mannich reaction. acs.org

In a Petasis reaction, an amine, a carbonyl compound (often an α-hydroxyaldehyde), and a boronic acid condense to form a functionalized amine. nih.gov this compound is a suitable substrate for this transformation, allowing for the direct and atom-economical synthesis of complex α-amino acid derivatives or other amine-containing structures bearing the quinazoline scaffold. This one-pot reaction rapidly generates molecular complexity and provides access to diverse chemical scaffolds from simple, readily available starting materials. The ability to incorporate the quinazoline core in such a convergent and efficient manner is a significant advantage for the rapid assembly of compound libraries for high-throughput screening. rsc.org

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that are often effective but may not align with modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable, efficient, and atom-economical routes to (4-Methylquinazolin-6-yl)boronic acid.

Key research thrusts will likely include:

Catalyst- and Solvent-Free Methodologies: Inspired by recent advancements, microwave-assisted organic synthesis (MAOS) presents a promising solvent-free alternative that can significantly reduce reaction times and energy consumption. nih.gov

Visible-Light Photoredox Catalysis: This metal-free approach utilizes visible light to drive chemical reactions, offering a green alternative to traditional metal-catalyzed processes. nih.govorganic-chemistry.org Applying this to the synthesis of the quinazoline core could eliminate the need for potentially toxic metal catalysts. nih.gov

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions that assemble the this compound molecule from simple precursors would enhance efficiency by reducing the number of synthetic steps, minimizing waste, and improving atom economy. nih.gov

Novel Borylation Techniques: The development of methods like decarboxylative borylation, which converts readily available carboxylic acids into boronic acids using inexpensive catalysts, could provide a more sustainable route to the final compound compared to traditional methods. drugdiscoverytrends.com

Parameter Traditional Synthetic Routes Emerging Sustainable Routes
Catalysts Often rely on precious metals (e.g., Palladium). nih.govMetal-free (e.g., Iodine, photoredox catalysts) or earth-abundant metals. nih.govorganic-chemistry.org
Solvents Often use volatile organic compounds (VOCs).Green solvents (e.g., water, ethanol) or solvent-free conditions. nih.govrsc.org
Energy Input Conventional heating, often for extended periods.Microwave irradiation, visible light, lower temperatures. nih.gov
Atom Economy Can be moderate due to multi-step processes with stoichiometric reagents.High, particularly with multi-component reaction strategies. nih.gov
Waste Generation Higher due to multiple purification steps and solvent use.Minimized through one-pot procedures and catalyst recycling.

Exploration of Undiscovered Reactivity Profiles

While the boronic acid moiety is renowned for its utility in Suzuki-Miyaura cross-coupling, its full reactive potential, especially when attached to a quinazoline scaffold, remains largely untapped. smolecule.com Future research should aim to broaden the synthetic applications of this compound.

Potential areas for exploration include:

Alternative Cross-Coupling Reactions: Investigating its participation in other cross-coupling reactions, such as Chan-Lam or Buchwald-Hartwig aminations, could open new pathways to novel nitrogen- and oxygen-containing quinazoline derivatives.

Cycloaddition Reactions: The quinazoline core could participate in various cycloaddition reactions, potentially leading to the synthesis of complex, polycyclic heterocyclic systems with novel biological properties. nih.gov

Radical Reactions: Exploring the involvement of the quinazoline moiety in radical oxidative cross-coupling reactions could yield unique molecular architectures that are difficult to access through conventional means. nih.gov

Boronic Acid as a Functional Group Surrogate: Research into transforming the boronic acid group into other functionalities (e.g., hydroxyl, nitro, or amino groups) would dramatically increase the synthetic versatility of the parent molecule. researchgate.net

Potential Reaction Type Reactant Partner Potential Product Class Significance
Chan-Lam CouplingAlcohols, AminesAryl ethers, Aryl aminesC-O and C-N bond formation without pre-functionalization of the coupling partner.
Buchwald-Hartwig AminationAminesN-Aryl quinazolinesDirect formation of C-N bonds, crucial for medicinal chemistry.
[3+2] CycloadditionAlkylidenecyclopropanesPolycyclic quinazolinesAccess to complex, angular polycyclic structures. nih.gov
Radical Oxidative CouplingEthers (e.g., 1,4-dioxane)C-H functionalized quinazolinesDirect functionalization of C-H bonds, improving synthetic efficiency. nih.gov

Integration with Flow Chemistry for Scalable Synthesis

The transition from batch production to continuous flow synthesis represents a significant paradigm shift in chemical manufacturing. Applying flow chemistry to the synthesis of this compound could offer numerous advantages in terms of scalability, safety, and process control. researchgate.netresearchgate.net

Future research in this area should focus on:

Developing Continuous Flow Reactors: Designing and optimizing packed-bed or microfluidic reactors for the key synthetic steps. researchgate.net This could involve using immobilized catalysts or reagents to simplify purification.

Telescoped Synthesis: Integrating multiple reaction steps into a single, continuous flow process without isolating intermediates. researchgate.net This would significantly reduce waste, time, and resources required for production.

Process Optimization: Utilizing real-time monitoring and automated feedback loops to precisely control reaction parameters (temperature, pressure, flow rate), leading to higher yields and purity. rsc.org

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or hazardous intermediates.

Feature Batch Synthesis Flow Synthesis
Scalability Difficult; requires larger vessels and presents heat transfer challenges.Easily scalable by extending operation time or using parallel reactors. researchgate.net
Heat & Mass Transfer Often inefficient, leading to local hot spots and side reactions.Superior due to high surface-area-to-volume ratio, ensuring precise temperature control.
Safety Higher risk due to large volumes of potentially hazardous materials.Inherently safer with small reaction volumes and better containment.
Process Control Limited; parameters are averaged over the entire batch.Precise control over residence time, temperature, and stoichiometry. rsc.org
Reproducibility Can vary between batches.High, leading to consistent product quality.

Advanced Computational Modeling for Predictive Synthesis and Mechanism

Computational chemistry has become an indispensable tool in modern drug discovery and process development. The application of advanced computational modeling to this compound can accelerate research by providing predictive insights into its synthesis and reactivity.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be employed to elucidate reaction mechanisms for the synthesis of the quinazoline ring, identify transition states, and predict reaction kinetics. globethesis.com This knowledge can guide the design of more efficient catalytic systems and reaction conditions.

Predictive Reactivity Models: Computational models can be developed to predict the outcome of various unexplored reactions, allowing researchers to prioritize experiments with the highest probability of success.

Molecular Docking and Dynamics: These simulations can predict how this compound and its derivatives interact with biological targets, such as enzymes. nih.govresearchgate.net This is crucial for guiding the design of new therapeutic agents.

In Silico Optimization: Computational tools can be used to screen virtual libraries of catalysts and starting materials to identify the optimal conditions for synthesis, reducing the need for extensive empirical experimentation.

Computational Tool Application for this compound Expected Outcome
Density Functional Theory (DFT)Elucidate the mechanism of novel synthetic routes. globethesis.comUnderstanding of reaction pathways, identification of rate-limiting steps, and rational catalyst design.
Molecular Dynamics (MD) SimulationsSimulate the interaction of the compound with potential protein targets. nih.govInsight into binding modes, stability of the complex, and potential mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR)Predict the biological activity of novel derivatives based on their structure.Prioritization of synthetic targets for medicinal chemistry programs.
Reaction Prediction SoftwareForecast the products of unexplored reactivity profiles.Rapidly screen potential new reactions and identify promising avenues for experimental validation.

Q & A

How can researchers optimize the synthesis of (4-Methylquinazolin-6-yl)boronic acid to address purification challenges?

Answer:
Synthetic optimization should account for the inherent instability of boronic acids during purification. A common strategy involves synthesizing boronic acid precursors or prodrugs (e.g., esters) to circumvent purification difficulties. For aromatic boronic acids like this compound, methods such as Suzuki-Miyaura coupling or directed ortho-metalation may be employed. Post-synthesis, derivatization with diols (e.g., pinacol) stabilizes the boronic acid, enabling characterization via 11B^{11}\text{B} NMR or LC-MS/MS . Adjusting pH during synthesis can also mitigate protodeborylation, as demonstrated in studies correlating pKa with 1H^{1}\text{H} NMR shifts .

Category: Basic Synthesis

What advanced analytical techniques are recommended to overcome boroxine interference in mass spectrometry analysis of boronic acids?

Answer:
Boroxine formation during MS analysis can be mitigated by derivatizing boronic acids with diols (e.g., 2,5-dihydroxybenzoic acid) to form stable cyclic esters. For MALDI-MS, on-plate derivatization with DHB matrix prevents trimerization and enhances ionization efficiency . LC-MS/MS in MRM mode offers high sensitivity for underivatized boronic acids, as shown in genotoxic impurity detection at sub-ppm levels . Combining these approaches with isotopic labeling or collision-induced dissociation (CID) further improves sequence determination in peptide boronic acids .

Category: Advanced Analytical

How can researchers design assays to evaluate the anticancer mechanisms of this compound derivatives?

Answer:
Mechanistic studies should include tubulin polymerization inhibition assays (e.g., using porcine brain tubulin) and apoptosis induction via flow cytometry (FACScan) . Glioblastoma cell lines (e.g., U87) are suitable for cytotoxicity screening (IC50_{50} determination). Comparative analysis with non-boron analogs (e.g., carboxylic acid derivatives) helps isolate boron-specific effects, as seen in combretastatin A-4 analogs . Proteasome inhibition assays, inspired by bortezomib, can also elucidate mechanisms via fluorogenic substrates (e.g., Suc-LLVY-AMC) .

Category: Advanced Biological Activity

What methodologies assess the binding kinetics and specificity of boronic acids with glycoproteins or diols?

Answer:
Stopped-flow fluorescence spectroscopy measures binding kinetics (e.g., konk_{\text{on}} and koffk_{\text{off}}) for boronic acid-diol interactions, revealing sugar-specific trends (e.g., fructose > glucose) . Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces quantifies glycoprotein binding affinity while controlling buffer conditions (e.g., pH 8.5) to minimize non-specific interactions . Competitive binding assays with fluorescent diols (e.g., alizarin red S) provide thermodynamic data, validated by 11B^{11}\text{B} NMR titration .

Category: Advanced Binding Studies

How can computational approaches guide the design of novel boronic acid derivatives?

Answer:
Principal component analysis (PCA) and k-means clustering of QSAR descriptors identify structurally diverse boronic acids from virtual libraries . Machine learning models trained on 11B^{11}\text{B} NMR and pKa datasets predict reactivity and stability. Density functional theory (DFT) simulations model boronic acid-diol transition states, aiding rational design of glucose sensors or proteasome inhibitors .

Category: Advanced Computational Design

What strategies evaluate the thermal stability of this compound under physiological conditions?

Answer:
Thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres identifies degradation pathways (e.g., boroxine formation at >150°C) . Differential scanning calorimetry (DSC) measures phase transitions, while accelerated stability studies (40°C/75% RH) simulate physiological storage. Correlation of thermal stability with substituent effects (e.g., electron-withdrawing groups) informs structural optimization .

Category: Advanced Stability Analysis

How are boronic acid-functionalized hydrogels engineered for stimuli-responsive drug delivery?

Answer:
Polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) form reversible diol crosslinks, enabling glucose-responsive swelling. Incorporating azobenzene photoswitches allows light-tunable stiffness via E/Z isomerization, as demonstrated in PEG hydrogels . Rheological studies under varying glucose concentrations validate responsiveness, while in vitro release assays (e.g., insulin) confirm controlled delivery .

Category: Advanced Material Science

What protocols ensure accurate quantification of genotoxic boronic acid impurities in pharmaceuticals?

Answer:
LC-MS/MS in MRM mode with deuterated internal standards achieves sub-ppm sensitivity for impurities like methyl phenyl boronic acid. Method validation per ICH guidelines ensures linearity (R2^2 > 0.99), accuracy (90–110%), and robustness (pH/temperature variations) . Sample preparation via SPE or dilute-and-shoot minimizes matrix effects, while column selection (e.g., HILIC) enhances retention of polar boronic acids .

Category: Advanced Analytical Toxicology

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.